N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c14-13(15,16)12-10-3-1-2-4-11(10)19(18-12)8-7-17-22(20,21)9-5-6-9/h9,17H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZKQVVDDKXCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the cyclopropanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indazole ring may interact with specific receptors. The cyclopropanesulfonamide moiety can influence the compound’s overall stability and reactivity, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Indazole Derivatives with Varied Substituents
The tetrahydroindazole core is a common feature in several bioactive compounds. For example:
- Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide): Shares the 3-(trifluoromethyl)indazole core but replaces the sulfonamide with an acetamide group.
- Compound 26 (N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide) : Incorporates a 4-chlorobenzyl group, introducing aromatic π-π interactions. The absence of a sulfonamide may limit its ability to engage polar residues in enzyme active sites .
Table 1: Comparison of Indazole Derivatives
Sulfonamide-Containing Analogues
Sulfonamide groups are prevalent in agrochemicals and pharmaceuticals due to their electronic and steric effects:
- N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide : Features a benzenesulfonamide with a trifluoromethoxy group, increasing steric bulk and electron-withdrawing effects compared to the cyclopropane variant. The benzene ring may enhance binding to hydrophobic pockets but reduce conformational flexibility .
Table 2: Sulfonamide Variants
Fluorinated Derivatives with Complex Frameworks
Compounds like 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)-N-(...)acetamide () introduce difluoromethyl groups and fused cyclopropane rings. These modifications increase metabolic stability but may raise molecular weight, affecting bioavailability. The target compound’s single cyclopropane sulfonamide offers a balance between stability and simplicity .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide?
The synthesis involves multi-step pathways, including:
- Cyclopropanesulfonamide coupling to the tetrahydroindazole core under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Trifluoromethyl group introduction via nucleophilic substitution or transition-metal catalysis. Key optimizations:
- Temperature control (e.g., 0–5°C for sulfonamide coupling to minimize side reactions).
- Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).
- Purification using column chromatography or recrystallization to achieve >95% purity. Structural confirmation requires ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight validation .
Q. How does the trifluoromethyl group influence the compound’s biological activity?
The CF₃ group enhances:
- Metabolic stability by resisting oxidative degradation.
- Lipophilicity , improving membrane permeability (logP ~2.5–3.0).
- Target binding via hydrophobic interactions and electron-withdrawing effects, as shown in enzyme inhibition assays (IC₅₀ values reduced by 30–50% compared to non-fluorinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability (e.g., cell-line specificity, incubation time).
- Purity discrepancies (e.g., undetected by-products in <95% pure batches). Methodological solutions :
- Orthogonal assays : Validate activity across multiple platforms (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity).
- Batch-to-batch analysis : Use HPLC-MS to correlate purity with biological outcomes.
- Computational modeling : Predict binding modes to identify critical residues causing assay variability .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile?
PK optimization involves:
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the indazole ring).
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction; modifications like cyclopropane sulfonamide reduce PPB (<90% bound).
- Half-life extension : Introduce deuterium at vulnerable positions (e.g., α to the sulfonamide) to slow metabolism .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
SAR strategies :
- Functional group substitution : Replace cyclopropane sulfonamide with methylsulfonamide or aryl variants to assess steric/electronic effects.
- Scaffold hopping : Compare activity with analogs containing pyrazole or benzimidazole cores.
- Data-driven analysis : Use a table to correlate structural features with activity:
| Modification Site | Example Substituent | Biological Activity (IC₅₀, nM) | Key Observation |
|---|---|---|---|
| Indazole C3 | -CF₃ vs. -CH₃ | 12 vs. 45 | CF₃ enhances potency |
| Sulfonamide linker | Cyclopropane vs. methyl | 15 vs. 32 | Rigid linker improves selectivity |
Pair with molecular docking to validate hypothesized binding modes .
Methodological and Data Analysis Questions
Q. What analytical techniques are critical for assessing synthetic intermediates and final product purity?
- NMR spectroscopy : Track regioselectivity in indazole functionalization (e.g., ¹H NMR δ 7.2–7.5 ppm for aromatic protons).
- LC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase columns and MRM transitions.
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroindazole core .
Q. How can researchers design experiments to mitigate by-product formation during synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify critical factors.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates (e.g., sulfonyl chloride formation).
- Quenching protocols : Add scavengers (e.g., silica gel for excess reagents) during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
